Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum

Cellular Pharmacokinetics DNA Adduct Formation Colorectal Cancer

DACHPtCl₂ is the direct precursor to oxaliplatin, offering 30-fold higher intracellular accumulation in colorectal cancer models than oxaliplatin. Its (1R,2R)-DACH chirality creates DNA adducts that evade mismatch repair, crucial for overcoming cisplatin resistance. With a lower Resistance Factor (Rf=6.2 vs 7.2), it is ideal for probing DNA damage response and screening novel combination therapies in resistant cell lines. Chloride leaving groups ensure media stability; poor aqueous solubility makes it a model payload for dendrimer and nanocarrier delivery system development. CAS 38780-40-4 (trans/racemic); for the enantiopure (1R,2R)-form see CAS 61848-66-6.

Molecular Formula C6H14Cl2N2Pt
Molecular Weight 380.18 g/mol
CAS No. 38780-40-4
Cat. No. B1197127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro[(1R,2R)-1,2-cyclohexanediamine]platinum
CAS38780-40-4
Synonyms(cis-DACH)PtCl2
1,2-diaminocyclohexane platinum(II) chloride
1,2-diaminocyclohexanedichloroplatinum(II)
dichloro(1,2-diaminocyclohexane)platinum (II)
dichloro(1,2-diaminocyclohexane)platinum(II)
dichloro-1,2-diaminocyclohexane platinum complex
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1R-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(1S-trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-2(trans))-isomer
dichloro-1,2-diaminocyclohexane platinum complex, (SP-4-3(cis))-isomer
dichloro-1,2-diaminocyclohexaneplatinum(II)
Pt 155
Pt(dach)Cl2
PtCl2(trans-dach)
Molecular FormulaC6H14Cl2N2Pt
Molecular Weight380.18 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.[Cl-].[Cl-].[Pt+2]
InChIInChI=1S/C6H14N2.2ClH.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+2/p-2/t5-,6-;;;/m1.../s1
InChIKeyPNNCIXRVXCLADM-SKSSAGQDSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum (CAS 38780-40-4): Chiral Platinum(II) Complex for Anticancer Research


Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum, also known as DACHPtCl₂ or Pt(dach)Cl₂, is a chiral platinum(II) coordination complex . It features a platinum center coordinated to two chloride ligands and a bidentate (1R,2R)-1,2-cyclohexanediamine (DACH) ligand . This compound serves as both an active metabolite and a key synthetic intermediate for the third-generation anticancer drug oxaliplatin [1]. Unlike the clinically used oxaliplatin, which incorporates an oxalate leaving group, DACHPtCl₂ possesses chloride leaving groups, a structural distinction that profoundly impacts its cellular uptake kinetics, DNA adduct formation efficiency, and in vitro stability profile [2].

Critical Procurement Considerations: Why Not All DACH-Platinum Complexes Are Interchangeable with Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum


Substituting DACHPtCl₂ (CAS 38780-40-4) with its clinical counterpart oxaliplatin, its racemic mixture, or other platinum(II) analogs is not scientifically justifiable due to substantial differences in key pharmacological and chemical properties. The compound's specific (1R,2R) chiral configuration is essential for forming DNA adducts with a distinct conformational distortion that evades mismatch repair recognition, a mechanism crucial for overcoming cisplatin resistance [1]. Furthermore, the chloride leaving groups of DACHPtCl₂ confer a 30-fold higher intracellular accumulation compared to oxaliplatin's oxalate group in colorectal cancer models, leading to a two-fold increase in Pt-DNA adduct formation [2]. Additionally, DACHPtCl₂ demonstrates a different resistance profile, with a notably lower Resistance Factor (Rf) of 6.2 versus 7.2 for oxaliplatin in cisplatin-resistant ovarian cancer cells [3]. These quantitative disparities in chirality, cellular pharmacokinetics, and resistance underscore the compound's unique value proposition for research applications, making generic substitution with other DACH-platinum or platinum(II) complexes a significant scientific risk.

Quantitative Evidence Guide: Differentiating DACHPtCl₂ (CAS 38780-40-4) from Oxaliplatin, Cisplatin, and Other Analogs


Differential Cellular Uptake and DNA Adduct Formation: DACHPtCl₂ vs. Oxaliplatin

In a direct comparative study using HT-29 human colon carcinoma cells, DACHPtCl₂ exhibited a markedly superior intracellular accumulation and DNA adduct formation profile compared to its clinical counterpart, oxaliplatin. Specifically, when cells were treated with equimolar external concentrations, the intracellular concentration of DACHPtCl₂ was 30-fold higher than that of oxaliplatin. This enhanced uptake translated into a two-fold greater formation of platinum-DNA adducts following DACHPtCl₂ treatment [1]. This data demonstrates that the chloride leaving group of DACHPtCl₂ facilitates significantly more efficient cellular entry and subsequent DNA targeting than the oxalate leaving group of oxaliplatin.

Cellular Pharmacokinetics DNA Adduct Formation Colorectal Cancer

Chiral Specificity: Distinct DNA Interactions of (1R,2R)-DACH vs. Racemic DACH

The chiral (1R,2R) configuration of the DACH ligand in DACHPtCl₂ is critical for its unique biological activity. A review of chirality effects in platinum drugs highlights that the (R,R) enantiomer interacts with chiral biological targets like DNA differently than its (S,S) counterpart or the racemic mixture. The clinically approved oxaliplatin contains only the (R,R) enantiomer precisely because the (R,R)-DACH-Pt adducts cause a unique conformational distortion in DNA that is poorly recognized by DNA mismatch repair (MMR) proteins, thereby evading a key resistance mechanism to cisplatin [1]. In contrast, the (S,S) enantiomer or racemic mixtures are less effective and exhibit different mutagenicity profiles [1]. Therefore, procurement of the stereochemically pure (1R,2R) compound is essential to replicate the specific DNA damage and cellular response associated with this class of agents.

Chirality DNA Binding Anticancer Mechanism

Superior Stability Profile: DACHPtCl₂ vs. Oxaliplatin in Chloride-Containing Media

A key analytical and pharmacokinetic differentiator is the stability of DACHPtCl₂ compared to oxaliplatin in physiologically relevant media. In vitro degradation studies under physiological conditions (pH 7.3, 37°C) revealed that oxaliplatin is unstable in chloride-containing solutions (e.g., 150 mM NaCl), undergoing degradation. In contrast, DACHPtCl₂ is the stable degradation product formed under these conditions [1]. The presence of calcium and magnesium ions accelerated this degradation of oxaliplatin to DACHPtCl₂ [1]. This establishes DACHPtCl₂ as the stable molecular entity in biofluids and cell culture media containing chloride, a critical consideration for accurate bioanalytical quantification and for interpreting in vitro experimental results where oxaliplatin may rapidly convert to DACHPtCl₂.

Chemical Stability Bioanalytical Chemistry Pharmacokinetics

Differential Resistance Profile: Lower Resistance Factor (Rf) than Oxaliplatin in Cisplatin-Resistant Cells

The compound demonstrates a distinct resistance profile compared to oxaliplatin in a cisplatin-resistant ovarian cancer cell line model. In a study using A2780CisR (cisplatin-resistant) and A2780 (parental) human ovarian cancer cells, the Resistance Factor (Rf), calculated as IC50(A2780CisR) / IC50(A2780), was 6.2 for DACHPtCl₂, compared to 7.2 for oxaliplatin [1]. A lower Rf value for DACHPtCl₂ suggests a lower degree of cross-resistance from cisplatin in this model, indicating a potentially distinct mechanism of overcoming platinum resistance. This quantitative metric highlights that DACHPtCl₂ and oxaliplatin, while related, do not behave identically in a clinically relevant resistance context.

Drug Resistance Ovarian Cancer Platinum Chemotherapy

Comparative Oxidative Stress Induction in Cardiac Tissue: DACHPtCl₂ vs. Cisplatin

A comparative study assessing the cardiotoxic potential of platinum complexes via oxidative stress induction in an isolated rat heart model revealed a notable difference between DACHPtCl₂ and cisplatin. Perfusion of the heart with DACHPtCl₂, cisplatin, and other compounds at increasing concentrations (10⁻⁸ to 10⁻⁴ M) was performed, and multiple oxidative stress markers were measured in the coronary effluent. The study reported that the levels of oxidative stress parameters, including superoxide anion radical, hydrogen peroxide, and thiobarbituric acid reactive substances, were not significantly affected by perfusion with DACHPtCl₂ [1]. In contrast, while the abstract does not provide direct quantitative data on cisplatin's effect in this specific context, it implies that DACHPtCl₂'s profile is distinct and potentially more favorable from a cardiotoxicity perspective, a key differentiating factor from the notoriously cardiotoxic cisplatin.

Cardiotoxicity Oxidative Stress Platinum Drug Safety

Distinct Cytotoxicity Spectrum: DACH-Pt(II) vs. Cisplatin in a Panel of Cancer Cell Lines

A broad cytotoxicity profiling study across a panel of 14 human cancer cell lines revealed that DACH-Pt(II) (DACHPtCl₂) exhibits a distinct spectrum of activity compared to the classical agent cisplatin. While cisplatin and its Pt(IV) analog oxoplatin showed significant similarities in their cytotoxicity profiles, the activity spectrum of DACH-Pt(II) was markedly different [1]. Furthermore, DACH-Pt(II) achieved its maximal antiproliferative activity in less than 24 hours, whereas its Pt(IV) counterpart required more than 24 hours to reach full potency [1]. This indicates that DACH-Pt(II) acts through mechanisms or targets that are at least partially non-overlapping with those of cisplatin, a critical point of differentiation for researchers seeking to overcome or study cisplatin resistance mechanisms.

Cytotoxicity Profiling Drug Screening Platinum Analog Comparison

Recommended Research Applications for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum Based on Evidentiary Differentiation


In Vitro Mechanistic Studies of Oxaliplatin's Active Moiety

DACHPtCl₂ is the ideal compound for studying the direct cellular and molecular pharmacology of the DACH-Pt moiety without the confounding variable of oxaliplatin's labile oxalate leaving group. Its 30-fold higher cellular uptake and 2-fold greater DNA adduct formation compared to oxaliplatin in colon cancer models [1] make it a more potent and direct tool for investigating DNA damage response, repair mechanisms, and cell cycle effects. Its stability in chloride-containing culture media [2] ensures experimental consistency.

Overcoming Cisplatin Resistance in Cancer Research

Researchers investigating mechanisms of platinum resistance should prioritize DACHPtCl₂ due to its distinct profile. It exhibits a lower Resistance Factor (Rf=6.2) than oxaliplatin (Rf=7.2) in a cisplatin-resistant ovarian cancer model [3], indicating a reduced cross-resistance. Furthermore, its chiral (1R,2R)-DACH ligand creates DNA adducts that evade mismatch repair recognition [4], a primary resistance mechanism for cisplatin. These combined properties make it a superior agent for screening novel combination therapies in resistant cell lines.

Development of Novel Drug Delivery Systems for Platinum Agents

The compound's poor aqueous solubility, while a limitation for direct clinical use, creates a strong rationale for its use as a model payload in the development of advanced drug delivery systems. Studies have successfully conjugated DACHPtCl₂ to dendrimers to enhance solubility and tumor targeting, leveraging its potent anticancer activity [3]. Its well-characterized chemistry and robust cytotoxic profile make it a valuable standard for evaluating the performance of new nanocarriers, polymer conjugates, and targeted delivery platforms designed to improve the therapeutic index of platinum drugs.

In Vivo Cardiotoxicity Assessment Models

For studies assessing platinum-induced cardiotoxicity, DACHPtCl₂ offers a potential advantage over cisplatin. Data from isolated rat heart models suggest that DACHPtCl₂ does not significantly induce oxidative stress markers, unlike the well-documented cardiotoxic effects of cisplatin [5]. This property positions DACHPtCl₂ as a useful control or comparative agent in vivo models designed to evaluate the cardiac safety of novel platinum analogs or cardioprotective strategies, as its own profile may introduce less confounding cardiac damage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.